One area of research explores ENMD-2076's potential as a FLT3 inhibitor. FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase protein that plays a crucial role in the development of hematopoietic stem cells. Mutations in FLT3 are associated with certain types of leukemia. Studies have shown that ENMD-2076 exhibits inhibitory activity against FLT3 mutations, particularly the D835Y mutation, with an IC50 (half maximal inhibitory concentration) value in the nanomolar range [1].
[1] CovalentInDB: 6-(4-methylpiperazin-1-yl)-N-(5-methyl-1H-pyrazol-3-yl)-2-[(E)-styryl]pyrimidin-4-amine ()
ENMD-2076 is a novel, orally active small molecule kinase inhibitor primarily targeting the Aurora A kinase, along with several other kinases involved in angiogenesis and tumor growth, including the vascular endothelial growth factor receptor 2 and fibroblast growth factor receptors. This compound exhibits a unique mechanism of action that disrupts multiple pathways critical for cancer cell proliferation and survival, making it a promising candidate in cancer therapy. Its chemical structure is characterized by a pyrimidine core substituted with various functional groups, enhancing its bioactivity against a range of solid tumors and hematologic malignancies .
There is no known mechanism of action for this specific compound.
ENMD-2076 exhibits significant biological activity, particularly in inhibiting tumor cell proliferation and inducing apoptosis. Preclinical studies have shown that it effectively inhibits the growth of various cancer cell lines, including those derived from breast, colon, melanoma, leukemia, and multiple myeloma. The compound has been observed to induce tumor regression in xenograft models at well-tolerated doses, further supporting its potential as an effective anticancer agent .
The synthesis of ENMD-2076 involves several steps beginning with the preparation of the free base, which is then converted into a tartrate salt for improved solubility and bioavailability. The synthetic route includes the use of various reagents and solvents under controlled conditions to ensure high yield and purity. The detailed synthesis protocol has been documented in medicinal chemistry literature, emphasizing the importance of optimizing reaction conditions for achieving desired pharmacological properties .
ENMD-2076 is primarily investigated for its applications in oncology. Clinical trials have explored its efficacy in treating various cancers, including:
The compound's ability to inhibit angiogenesis alongside its antimitotic properties positions it as a multifaceted treatment option .
Interaction studies have revealed that ENMD-2076 not only inhibits Aurora A but also affects other kinases such as fibroblast growth factor receptor 1 and Flt3. These interactions lead to downstream effects on cellular signaling pathways involved in tumor growth and angiogenesis. Pharmacodynamic assessments indicate that treatment with ENMD-2076 results in decreased levels of soluble vascular endothelial growth factor receptor 2 post-treatment, highlighting its impact on angiogenic signaling .
Several compounds share similarities with ENMD-2076 in terms of their kinase inhibition profiles and therapeutic applications. Below is a comparison with notable compounds:
Compound Name | Target Kinases | Unique Features |
---|---|---|
Axitinib | VEGFR1, VEGFR2, VEGFR3 | Primarily an antiangiogenic agent used for renal cell carcinoma. |
Erlotinib | Epidermal Growth Factor Receptor | Focuses on blocking epidermal growth factor signaling in lung cancer. |
Sorafenib | Raf kinase, VEGFR2 | Multi-targeted therapy for renal cell carcinoma and hepatocellular carcinoma. |
Lapatinib | Human Epidermal Growth Factor Receptor 2 | Dual inhibitor targeting both HER2 and epidermal growth factor receptor pathways. |
ENMD-2076 stands out due to its dual action as both an Aurora A kinase inhibitor and an antiangiogenic agent, which is less common among similar compounds . Its selectivity for Aurora A over Aurora B enhances its therapeutic potential while minimizing off-target effects.